molecular formula C7H10ClN5 B13518252 4-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-1,2,3-triazole hydrochloride

4-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-1,2,3-triazole hydrochloride

Cat. No.: B13518252
M. Wt: 199.64 g/mol
InChI Key: OQXIZIANFSCIAG-UHFFFAOYSA-N
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Description

4-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-1,2,3-triazole hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds. It features a pyrazole ring fused with a triazole ring, both of which are known for their significant roles in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-1,2,3-triazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,5-dimethyl-1H-pyrazole-4-boronic acid with azides in the presence of a copper catalyst to form the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-1,2,3-triazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-1,2,3-triazole hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-1,2,3-triazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target, but it often involves inhibition or activation of biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-1,2,3-triazole hydrochloride is unique due to its dual ring structure, which imparts specific chemical and physical properties. This makes it particularly valuable in applications requiring stability and reactivity under various conditions.

Properties

Molecular Formula

C7H10ClN5

Molecular Weight

199.64 g/mol

IUPAC Name

4-(1,5-dimethylpyrazol-4-yl)-2H-triazole;hydrochloride

InChI

InChI=1S/C7H9N5.ClH/c1-5-6(3-9-12(5)2)7-4-8-11-10-7;/h3-4H,1-2H3,(H,8,10,11);1H

InChI Key

OQXIZIANFSCIAG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C2=NNN=C2.Cl

Origin of Product

United States

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